molecular formula C25H26N4O5S B11357343 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one

2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one

Cat. No.: B11357343
M. Wt: 494.6 g/mol
InChI Key: PCFMTDSNWBBWCQ-UHFFFAOYSA-N
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Description

This compound is a pyridazinone derivative featuring a 2,3-dihydroindole moiety at the 2-position and a 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl group at the 6-position. Pyridazinones are heterocyclic compounds known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and COX-2 inhibitory properties. The incorporation of morpholine sulfonyl and dihydroindole groups suggests enhanced selectivity for COX-2 inhibition and improved pharmacokinetic profiles compared to earlier pyridazinone derivatives .

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(4-methyl-3-morpholin-4-ylsulfonylphenyl)pyridazin-3-one

InChI

InChI=1S/C25H26N4O5S/c1-18-6-7-20(16-23(18)35(32,33)27-12-14-34-15-13-27)21-8-9-24(30)29(26-21)17-25(31)28-11-10-19-4-2-3-5-22(19)28/h2-9,16H,10-15,17H2,1H3

InChI Key

PCFMTDSNWBBWCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43)S(=O)(=O)N5CCOCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazinone Core: Starting from a suitable pyridazine precursor, the core structure is formed through cyclization reactions.

    Indole Substitution: The indole moiety is introduced via a nucleophilic substitution reaction, often using indole derivatives and appropriate leaving groups.

    Morpholine Sulfonyl Group Addition: The morpholine sulfonyl group is added through sulfonylation reactions, typically using sulfonyl chlorides and morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to dihydropyridazinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and amines are employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxindole Derivatives: Formed from oxidation of the indole moiety.

    Dihydropyridazinone Derivatives: Resulting from reduction of the pyridazinone core.

    Functionalized Pyridazinones: Obtained through various substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, anticancer, or antimicrobial agent. The compound’s structure-activity relationship is explored to optimize its efficacy and minimize side effects.

Industry

Industrially, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyridazinone moieties can bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Pyridazinone derivatives share a common 6-membered ring with two adjacent nitrogen atoms. The substituents at positions 2 and 6 critically influence their biological activity. Key analogs include:

Compound Name / ID (from literature) Substituents (Position 2) Substituents (Position 6) Key Activity
Target Compound 2-(2,3-dihydroindol-1-yl)-2-oxoethyl 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl Hypothesized COX-2 inhibition
Compound 2a - 2-bromophenylamino 74% anti-inflammatory activity
Compound 2e - 2,6-dimethylphenylamino 73.5% anti-inflammatory activity
Compound 6a Propyl o-tolyloxy COX-2 IC₅₀ = 0.11 mM
Compound 16a Benzyl 3,5-dimethylpyrazol-1-yl COX-2 IC₅₀ = 0.24 mM

Pharmacological Activity

  • COX-2 Inhibition : The target compound’s morpholine sulfonyl group is structurally analogous to sulfonamide-containing COX-2 inhibitors (e.g., celecoxib). However, direct IC₅₀ data for the target compound are unavailable. Compound 6a (IC₅₀ = 0.11 mM) and 16a (IC₅₀ = 0.24 mM) from highlight the importance of bulky, lipophilic substituents at position 6 for COX-2 selectivity .
  • Compound 2a and 2e () achieved ~74% inflammation inhibition in carrageenan-induced edema models, comparable to diclofenac (78.3%) .
  • Ulcerogenicity: Pyridazinones generally exhibit lower gastrointestinal toxicity than NSAIDs like indomethacin. For example, compounds 2a, 2e, and 6a caused milder ulcers than indomethacin in rodent models .

Selectivity and Toxicity

The morpholine sulfonyl group in the target compound may reduce off-target interactions compared to earlier derivatives. For instance, compound 6a () showed a COX-2 selectivity index (SI) of >100, significantly higher than celecoxib (SI = 10–30) . However, the dihydroindole moiety’s metabolic stability remains unstudied.

Biological Activity

The compound 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure and Formula

  • Molecular Formula: C25H21N3O3S
  • Molecular Weight: 475.58 g/mol
  • CAS Number: 724450-57-1

Structural Features

The compound features a pyridazinone core fused with an indole derivative and a morpholine sulfonyl group. This unique structure may contribute to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, related indole derivatives have shown significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds suggest strong antibacterial properties, with some derivatives exhibiting MICs as low as 0.98 μg/mL against MRSA .

Anticancer Properties

The antiproliferative effects of indole-based compounds have been widely studied. In particular, derivatives similar to the compound have demonstrated cytotoxicity against various cancer cell lines, including A549 (lung cancer) and others. The mechanism of action often involves the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity: The morpholine sulfonyl group may interact with specific enzymes or receptors, modulating their activity.
  • DNA Interaction: Indole derivatives are known to intercalate with DNA, potentially disrupting replication and transcription processes.
  • Biofilm Inhibition: Some studies indicate that these compounds can inhibit biofilm formation in bacteria, which is crucial for their pathogenicity .

Study 1: Antibacterial Evaluation

A comparative study evaluated the antibacterial properties of various indole derivatives against S. aureus and Mycobacterium tuberculosis . The results indicated that certain compounds exhibited significant antibacterial activity with low MIC values. For example, an indole derivative showed an MIC of 3.90 μg/mL against S. aureus ATCC 25923 .

Study 2: Anticancer Activity

Another research focused on the antiproliferative effects of a series of indole derivatives on cancer cell lines. The findings revealed that several compounds displayed preferential suppression of rapidly dividing cancer cells compared to normal fibroblasts, indicating potential therapeutic applications in oncology .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMIC (μg/mL)Reference
AntibacterialS. aureus (MRSA)0.98
AnticancerA549 (lung cancer)-
Biofilm InhibitionS. aureus-

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